

# Application Notes & Protocols: Assessing Pridopidine's Effect on Synaptic Plasticity

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## Compound of Interest

Compound Name: Pridopidine Hydrochloride

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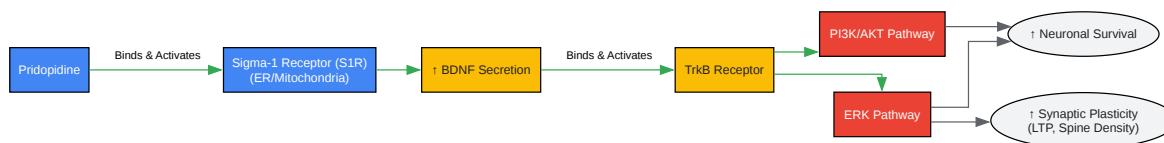
## Introduction

Pridopidine is a first-in-class, orally administered, highly selective Sigma-1 Receptor (S1R) agonist in clinical development for neurodegenerative disorders such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] The S1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, where it regulates crucial cellular pathways often impaired in neurodegenerative conditions, including neuroprotection, cellular stress reduction, and neuroplasticity.[4][5][6] Pridopidine's activation of S1R is believed to exert neuroprotective effects by enhancing the production and transport of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and synaptic plasticity.[4][5][7][8] These application notes provide a detailed overview and protocols for assessing the therapeutic potential of pridopidine by measuring its effects on synaptic plasticity.

## Mechanism of Action: Pridopidine-S1R Signaling Pathway

Pridopidine binds to the S1R with high affinity, approximately 100 times higher than its affinity for the dopamine D2 receptor.[4] Activation of S1R by pridopidine initiates a signaling cascade that promotes neuronal health and plasticity. A core component of this mechanism is the upregulation of the BDNF pathway.[4] S1R activation enhances the secretion of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB).[4][5][6] This binding triggers downstream signaling pathways, including the AKT/PI3K and ERK pathways, which are crucial for neuronal survival, dendritic growth, and synaptic strengthening.[4][9] In disease models,

pridopidine has been shown to rescue the trafficking of BDNF and TrkB, restoring neurotrophin signaling at the synapse.[5][6]



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Caption: Pridopidine's S1R-mediated signaling pathway.

## Application Data

Quantitative data from preclinical studies demonstrate pridopidine's ability to modulate key aspects of synaptic plasticity.

Table 1: Effect of Pridopidine on Long-Term Potentiation (LTP)

Model System	Treatment	LTP Measurement	Result	Reference
Hippocampal Slices (WT Mice)	Pridopidine (1 $\mu$ M)	Field EPSP Slope	Potentiation of $148.0 \pm 7.9\%$	[10]
Hippocampal Slices (WT Mice) + A $\beta_{1-42}$	Pridopidine (1 $\mu$ M)	Field EPSP Slope	Rescued LTP to $140.2 \pm 8.7\%$	[10]

| Neurons from Alzheimer's Mice | Pridopidine | Long-Term Potentiation | Increased LTP [[7] |

Table 2: Effect of Pridopidine on Dendritic Spine Density

Model System	Treatment	Duration	Result	Reference
Neurons from Alzheimer's Mice (In Vitro)	Pridopidine	-	Increased spine density	[7]

| 5-month-old Alzheimer's Mice (In Vivo) | Pridopidine (30mg/kg, oral) | 1 month | Restored spine density |[7] |

Table 3: Effect of Pridopidine on Key Signaling Molecules

Model System	Treatment	Target Protein	Result	Reference
Rat Neuroblastoma Cells	Pridopidine	BDNF Secretion	Enhanced BDNF protein secretion (S1R-dependent)	[4]
Wild-Type Motor Neurons	Pridopidine (0.1 $\mu$ M - 1 $\mu$ M)	pERK / ERK	~3.5-4 fold increase in ERK phosphorylation	[9]
SOD1 G93A Motor Neurons	Pridopidine (0.1 $\mu$ M - 1 $\mu$ M)	pERK / ERK	~2.9-8.5 fold increase in ERK phosphorylation	[9]

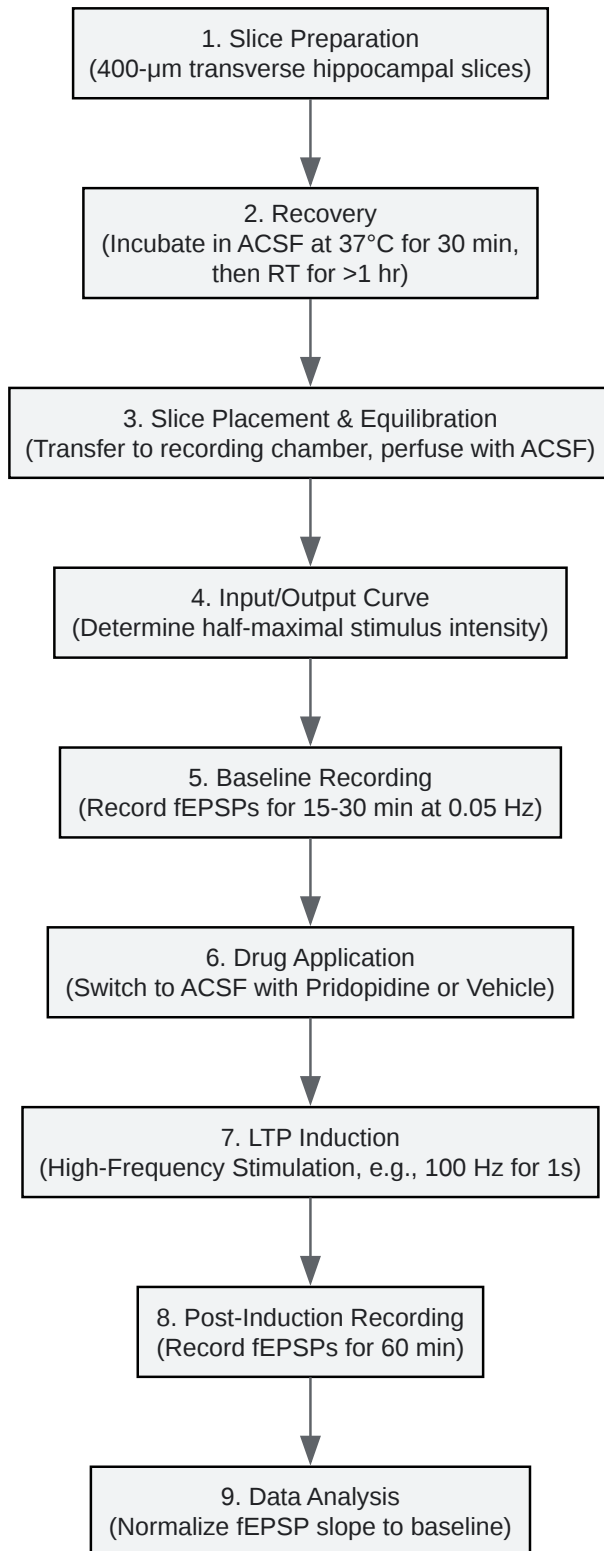
| Wild-Type Motor Neurons | Pridopidine | pAKT / AKT | No significant change |[9] |

## Experimental Protocols

### Protocol 1: Assessing Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol describes how to measure the effect of pridopidine on LTP at the Schaffer collateral-CA1 synapse in acute mouse hippocampal slices using extracellular field recordings. [11][12][13]

## LTP Experimental Workflow



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Caption: Workflow for assessing pridopidine's effect on LTP.

## Methodology:

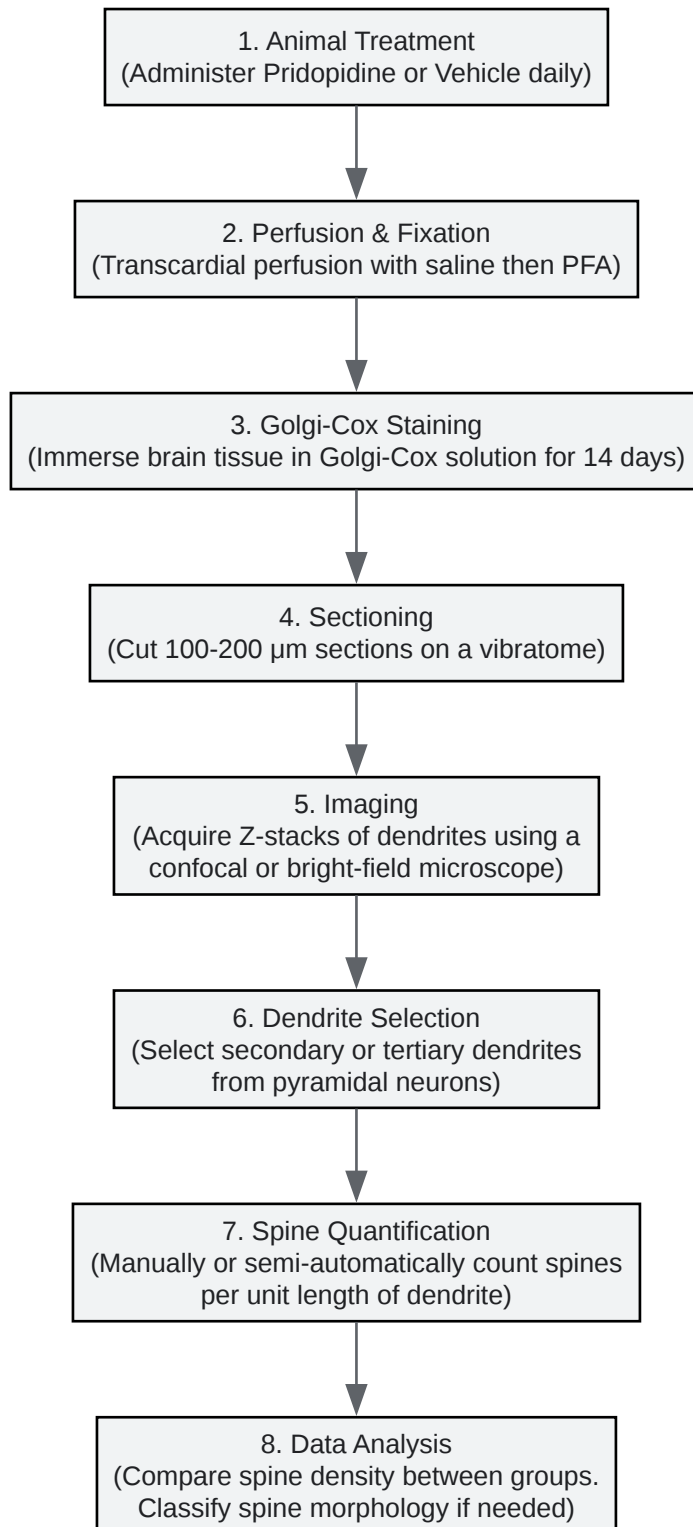
- Slice Preparation:
  - Anesthetize and decapitate an adult mouse.
  - Rapidly remove the brain and place it in ice-cold, carbogenated (95% O<sub>2</sub>/5% CO<sub>2</sub>) artificial cerebrospinal fluid (ACSF).
  - Prepare 400-μm thick transverse hippocampal slices using a vibratome.[\[13\]](#)
  - Transfer slices to a recovery chamber with carbogenated ACSF, incubate at 37°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.[\[13\]](#)
- Electrophysiology:
  - Transfer a single slice to the recording chamber, continuously perfused with carbogenated ACSF at ~2 mL/min.
  - Place a stimulating electrode on the Schaffer collateral axons and a recording electrode in the stratum radiatum of the CA1 region.[\[12\]](#)
  - Generate an input-output curve to determine the stimulus intensity that elicits a field excitatory postsynaptic potential (fEPSP) of 50% of the maximal response. This intensity will be used for the remainder of the experiment.[\[13\]](#)
- Experimental Procedure:
  - Baseline Recording: Record stable baseline fEPSPs for 15-30 minutes by delivering stimuli at 0.05 Hz.[\[11\]](#)[\[12\]](#)
  - Drug Application: Perfuse the slice with either vehicle-containing ACSF (control group) or pridopidine-containing ACSF (e.g., 1 μM) for 20-30 minutes prior to LTP induction.
  - LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as a single tetanus of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.[\[11\]](#)

- Post-Induction Recording: Continue recording fEPSPs at 0.05 Hz for at least 60 minutes following the induction protocol to measure the potentiation.[\[11\]](#)
- Data Analysis:
  - Measure the initial slope of the fEPSP for each time point.
  - Normalize the fEPSP slopes from the post-induction period to the average baseline slope.
  - Compare the degree of potentiation between the pridopidine-treated group and the vehicle control group.

## Protocol 2: Analysis of Dendritic Spine Density and Morphology

This protocol details a method for quantifying changes in dendritic spine density in cultured neurons or brain tissue from treated animals. The Golgi-Cox staining method is described here for its robustness in visualizing neuronal morphology.[\[14\]](#)[\[15\]](#)

### Dendritic Spine Analysis Workflow



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Caption: Workflow for dendritic spine density analysis.

## Methodology:

- Tissue Preparation:
  - Following a chronic treatment paradigm with pridopidine (e.g., 30 mg/kg daily for 1 month) or vehicle, deeply anesthetize the animals.[\[7\]](#)
  - Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
  - Dissect the brain and post-fix overnight in 4% PFA.
  - Immerse the brain tissue block (e.g., hippocampus or cortex) in a Golgi-Cox solution and store in the dark for 14 days.
- Sectioning and Imaging:
  - Transfer the tissue to a sucrose solution for cryoprotection.
  - Section the tissue at 100-200  $\mu\text{m}$  using a vibratome.
  - Mount sections on slides and follow the staining development protocol for Golgi-Cox.
  - Using a bright-field or confocal microscope, acquire high-magnification (60x or 100x oil-immersion objective) Z-stack images of well-impregnated pyramidal neurons.
- Quantification and Analysis:
  - Select secondary or tertiary dendritic segments of at least 20  $\mu\text{m}$  in length for analysis.
  - Using imaging software (e.g., ImageJ/Fiji with NeuronJ plugin or Imaris), manually or semi-automatically trace the selected dendritic segments.
  - Count all protrusions (spines) along the traced length.
  - Calculate spine density as the number of spines per 10  $\mu\text{m}$  of dendrite length.
  - (Optional) Classify spines based on morphology (e.g., thin, stubby, mushroom) to assess changes in spine maturity.[\[16\]](#)

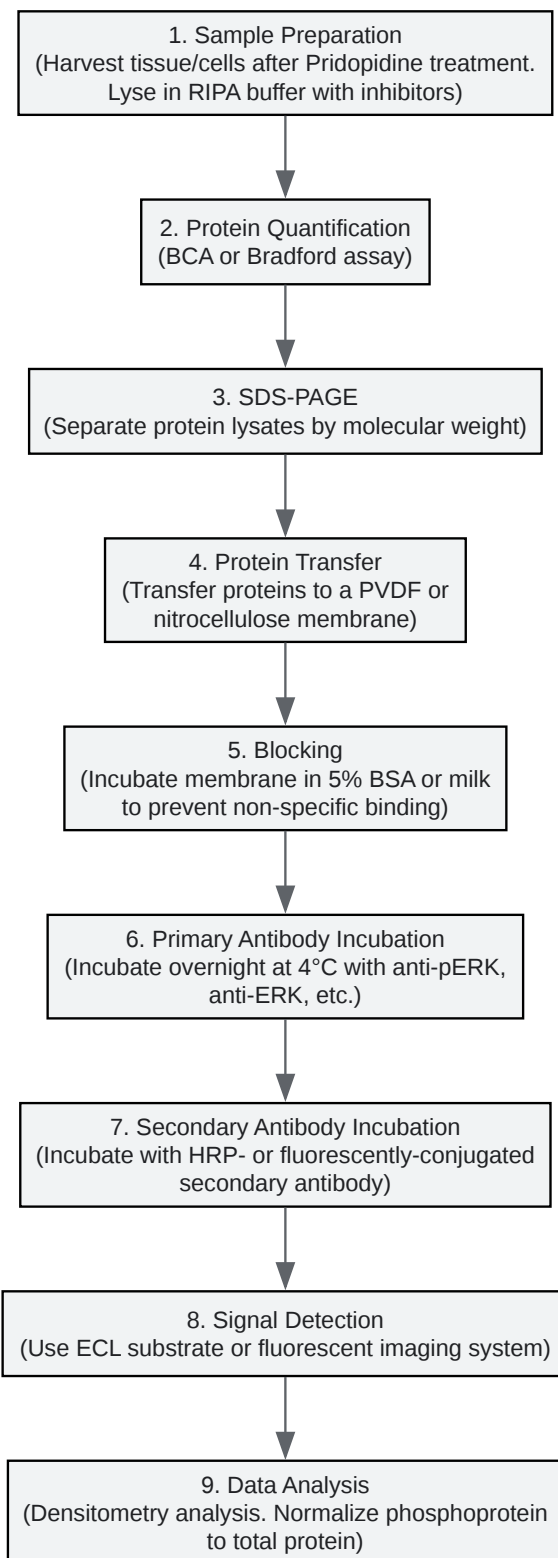


- Compare the average spine density between pridopidine- and vehicle-treated groups.

## Protocol 3: Western Blot Analysis of Synaptic Signaling Proteins

This protocol provides a method for quantifying the expression and phosphorylation status of key proteins in the pridopidine signaling pathway, such as ERK, AKT, and TrkB.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

### Western Blot Workflow



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Caption: Workflow for Western blot analysis of synaptic proteins.

## Methodology:

- Sample Preparation and Protein Quantification:
  - Treat cultured neurons or animals with pridopidine for the desired duration.
  - Harvest cells or dissect brain tissue (e.g., hippocampus) on ice.
  - Homogenize in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.  
[20]
  - Centrifuge to pellet debris and collect the supernatant containing the protein lysate.[20]
  - Determine the protein concentration of each sample using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
  - Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
  - Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
  - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18]
- Immunoblotting:
  - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to reduce non-specific antibody binding.[18]
  - Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for the proteins of interest (e.g., anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT, anti-TrkB).
  - Wash the membrane three times with TBST.

- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated or fluorescently-conjugated secondary antibody for 1 hour at room temperature.[18]
- Wash the membrane again three times with TBST.
- Detection and Analysis:
  - For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
  - For fluorescent antibodies, use a fluorescent imaging system to detect the signal.[19]
  - Quantify the band intensity using densitometry software (e.g., ImageJ).
  - Normalize the signal for phosphoproteins to the corresponding total protein signal. Normalize all values to a loading control (e.g., GAPDH or  $\beta$ -actin).
  - Compare protein expression/phosphorylation levels between pridopidine- and vehicle-treated groups.

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